Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate
Overview
Description
Start by identifying the main functional groups in the molecule. This will give you a basic understanding of the compound’s potential properties and reactivity.
Synthesis Analysis
Look for known synthesis routes for similar compounds. This could involve literature searches in scientific databases.Molecular Structure Analysis
Use spectroscopic methods (like NMR, IR, MS) to analyze the structure of the compound.Chemical Reactions Analysis
Investigate how the compound reacts with common reagents. This can give insights into its chemical behavior.Physical And Chemical Properties Analysis
Measure properties like melting point, boiling point, solubility, etc.Scientific Research Applications
Lithium Compound Synthesis and Applications
Cyclopentadienyl Complexes Synthesis : Research on the synthesis of novel bidentate ligand complexes, including those involving lithium, has expanded the understanding of lithium compounds' roles in organometallic chemistry. The study by Nie Wanli et al. (2008) delved into the preparation of cyclopentadienyl complexes of titanium and zirconium using lithium salts, highlighting lithium's utility in synthesizing organometallic frameworks with potential catalytic and material science applications (Nie Wanli et al., 2008).
Lithium Battery Electrolytes : The development of nonaqueous lithium battery electrolytes based on bis(polyfluorodiolato)borates showcases lithium's critical role in enhancing energy storage technologies. Nolan and Strauss (2003) explored lithium salts for their potential as battery electrolytes, contributing to the advancement of lithium-based batteries with improved performance and stability (B. G. Nolan & S. Strauss, 2003).
Enantioselective Synthesis : Lithium enolates have been instrumental in enantioselective synthesis, providing pathways to synthesize complex organic molecules with high stereocontrol. The work by Sevin and Vogel (1994) on the stereoselective and convergent synthesis of long-chain polypropionate fragments using Diels-Alder adducts and lithium enolates exemplifies lithium's utility in organic synthesis, opening avenues for the creation of structurally complex and functionally diverse organic compounds (A. Sevin & P. Vogel, 1994).
Safety And Hazards
Refer to Material Safety Data Sheets (MSDS) for similar compounds to understand potential risks.
Future Directions
Consider how this compound could be modified or used in chemical reactions to create new compounds with potentially useful properties.
Remember, always follow safe laboratory practices when handling chemicals. If you’re unsure about something, ask for help from a knowledgeable colleague or supervisor.
properties
IUPAC Name |
tetralithium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN5O13P3.4Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;;/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4/t3-,4-,6-,9-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOLJZVLZBIRPD-PLKZCDBPSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FLi4N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.